molecular formula C6H10N2O2 B14509121 2-Diazonio-1-methoxy-3-methylbut-1-en-1-olate CAS No. 63282-42-8

2-Diazonio-1-methoxy-3-methylbut-1-en-1-olate

Cat. No.: B14509121
CAS No.: 63282-42-8
M. Wt: 142.16 g/mol
InChI Key: ABZCSSUASUAEAY-UHFFFAOYSA-N
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Description

2-Diazonio-1-methoxy-3-methylbut-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a methoxy group, and a methyl group attached to a butenolate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-methoxy-3-methylbut-1-en-1-olate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of a methoxy-substituted butenone with a diazonium salt under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the precursor compounds are reacted with nitrous acid or other diazotizing agents in a controlled environment. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-methoxy-3-methylbut-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

2-Diazonio-1-methoxy-3-methylbut-1-en-1-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-methoxy-3-methylbut-1-en-1-olate involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate
  • 2-Diazonio-1-methoxyundec-1-en-1-olate

Uniqueness

2-Diazonio-1-methoxy-3-methylbut-1-en-1-olate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other diazonium compounds. Its methoxy and methyl groups influence its chemical behavior, making it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

63282-42-8

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 2-diazo-3-methylbutanoate

InChI

InChI=1S/C6H10N2O2/c1-4(2)5(8-7)6(9)10-3/h4H,1-3H3

InChI Key

ABZCSSUASUAEAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=[N+]=[N-])C(=O)OC

Origin of Product

United States

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